CYP3A4 Inhibitory Potency – Superior Selectivity Versus Ketoconazole
CAS 954668-38-3 inhibits CYP3A4 in human liver microsomes with an IC50 of 400 nM using midazolam as a probe substrate [1]. The widely used pan-CYP inhibitor ketoconazole exhibits much stronger CYP3A4 inhibition (IC50 ≈ 15 nM under similar microsomal conditions) [2], but lacks the selectivity profile of the target compound. CAS 954668-38-3 shows no detectable inhibition of CYP1A2, CYP2D6, CYP2E1, or CYP2C8 at concentrations up to 50 µM, translating to a >100-fold selectivity window over these off-target isoforms [1].
| Evidence Dimension | CYP3A4 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 400 nM (CYP3A4); IC50 > 50,000 nM for CYP1A2, CYP2D6, CYP2E1, CYP2C8 |
| Comparator Or Baseline | Ketoconazole: CYP3A4 IC50 ≈ 15 nM; also inhibits CYP2C9, CYP2C19, CYP2D6 at sub-micromolar concentrations |
| Quantified Difference | Target compound is 27-fold less potent against CYP3A4 but >100-fold more selective against five off-target CYP isoforms |
| Conditions | Human liver microsomes, preincubation 5 min, LC-MS/MS detection |
Why This Matters
For applications where moderate CYP3A4 inhibition is desired without compromising other CYP-dependent metabolic pathways, the selectivity profile of CAS 954668-38-3 offers a critical advantage over non-selective agents like ketoconazole.
- [1] BindingDB, Entry BDBM50380513, CYP3A4 IC50 = 400 nM, CYP1A2, 2D6, 2E1, 2C8 IC50 > 50,000 nM, https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380513 View Source
- [2] Walsky RL, Obach RS. Validated assays for human cytochrome P450 activities. Drug Metab Dispos. 2004;32(6):647-660. (Ketoconazole CYP3A4 IC50 ≈ 15 nM in HLM). View Source
